N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine
Description
N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
62202-09-9 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[(3-cyclohexyl-1-oxidoimidazol-1-ium-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15N3O2/c14-11-6-10-7-12(15)8-13(10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
DCYBLBBCWFQNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=[N+](C=C2C=NO)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine typically involves the condensation of cyclohexanone with an appropriate imidazole derivative under controlled conditions. One common method involves the use of ammonium acetate as a catalyst in a solvent-free microwave-assisted reaction . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, electrophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce corresponding amines.
Scientific Research Applications
N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-Methoxyphenyl)-3-oxo-1H-3lambda~5~-imidazol-5-yl]methylidene}hydroxylamine: Another imidazole derivative with similar chemical properties.
1,3-Diazole Derivatives: Compounds containing the 1,3-diazole ring, known for their broad range of biological activities.
Uniqueness
N-[(1-Cyclohexyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group and hydroxylamine moiety contribute to its unique properties compared to other imidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
